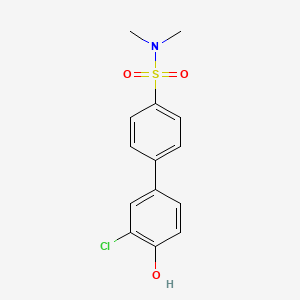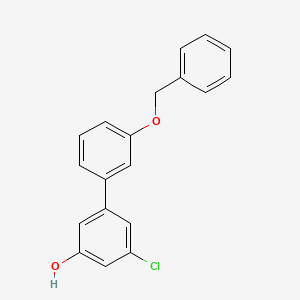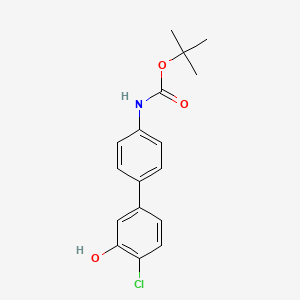![molecular formula C16H16ClNO3S B6382341 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261922-65-9](/img/structure/B6382341.png)
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
Vue d'ensemble
Description
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2CPP) is a chemical compound with a wide range of applications in the field of scientific research. 2CPP is a white crystalline solid that is soluble in water and has a molecular weight of 324.8 g/mol. It is a type of sulfonamide that is used in various laboratory experiments as a reagent, catalyst, or inhibitor. This compound is used in a variety of biological, biochemical, and physiological studies, and it has been used in laboratory experiments since the early 2000s.
Mécanisme D'action
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). It inhibits the activity of these enzymes by binding to the active site of the enzyme and blocking the substrate from binding. Additionally, it has been shown to inhibit the activity of other proteins, such as tyrosine kinases, serine/threonine kinases, and G-protein-coupled receptors.
Biochemical and Physiological Effects
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are hormones involved in inflammation and pain. Additionally, it has been shown to inhibit the release of cytokines, which are proteins involved in the immune response. Furthermore, it has been shown to reduce the production of nitric oxide, which is a molecule involved in cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has several advantages when used in laboratory experiments. It is easy to synthesize and relatively inexpensive. Additionally, it has a wide range of applications in scientific research, making it a versatile reagent. However, there are some limitations to using 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it can be toxic if used in high concentrations.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% in scientific research. It could be used to study the effects of environmental pollutants on living organisms, as well as the effects of drugs on cellular metabolism and signal transduction pathways. Additionally, it could be used to study the effects of various pharmaceutical compounds on the body. Furthermore, it could be used to investigate the effects of various enzymes on cellular processes. Finally, it could be used to investigate the effects of various proteins on cell signaling pathways.
Méthodes De Synthèse
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. In the first step, 2-chloro-5-(3-pyrrolidinylsulfonyl)phenol (2CPSP) is synthesized by reacting 2-chloro-5-hydroxyphenylsulfonyl chloride (2CHPSC) and N-methylpyrrolidone (NMP) in a 1:1 molar ratio. The reaction is carried out in an inert atmosphere and at a temperature of 0°C. In the second step, 2CPSP is reacted with sodium hydroxide in a 1:1 molar ratio to form 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%. The reaction is carried out in an inert atmosphere and at a temperature of 25°C.
Applications De Recherche Scientifique
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It has been used in various laboratory experiments to study enzyme inhibition, protein-protein interactions, and protein-ligand binding. Additionally, it has been used in the study of cellular metabolism and signal transduction pathways. It has also been used to investigate the effects of environmental pollutants on living organisms. Furthermore, 2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been used in the synthesis of various pharmaceutical compounds, such as antifungal agents and anti-inflammatory agents.
Propriétés
IUPAC Name |
2-chloro-5-(3-pyrrolidin-1-ylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-7-6-13(11-16(15)19)12-4-3-5-14(10-12)22(20,21)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULNYVPTOLADSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686204 | |
| Record name | 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261922-65-9 | |
| Record name | 4-Chloro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
